Product packaging for 4-Methyl-7,11-heptadecadienal(Cat. No.:)

4-Methyl-7,11-heptadecadienal

Cat. No.: B1250725
M. Wt: 264.4 g/mol
InChI Key: BXUVLPDAJOPHFD-MQEUWQHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research-Grade 4-Methyl-7,11-heptadecadienal this compound is a fatty aldehyde of significant interest in chemical ecology and natural product research. While specific biological data for this compound is limited in public scientific literature, its structure suggests potential as a precursor or intermediate in the synthesis of more complex lipids. Research on structurally similar fatty acids and aldehydes indicates that such compounds often play roles in plant defense mechanisms and possess antimicrobial or antifungal properties, making them a valuable area of study for developing new biocontrol agents . Specifications and Applications This product is provided as a high-purity compound for research applications. Potential areas of investigation include: Chemical Ecology: Study of its role as a semiochemical or defense compound in plants and microorganisms. Natural Products Chemistry: Use as a building block or intermediate in the synthetic or biosynthetic pathways of complex natural products. Biocontrol Research: Exploration of its potential antifungal or antimicrobial activity against plant pathogens, based on the known activity of analogous compounds . Handling and Storage Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Store in a cool, dry place, protected from light. Notice to Researchers This product is strictly for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic uses in humans or animals, nor is it approved for food or cosmetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O B1250725 4-Methyl-7,11-heptadecadienal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

(7Z,11Z)-4-methylheptadeca-7,11-dienal

InChI

InChI=1S/C18H32O/c1-3-4-5-6-7-8-9-10-11-12-13-15-18(2)16-14-17-19/h7-8,11-12,17-18H,3-6,9-10,13-16H2,1-2H3/b8-7-,12-11-

InChI Key

BXUVLPDAJOPHFD-MQEUWQHPSA-N

Isomeric SMILES

CCCCC/C=C\CC/C=C\CCC(C)CCC=O

Canonical SMILES

CCCCCC=CCCC=CCCC(C)CCC=O

Synonyms

4-methyl-7,11-heptadecadienal

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 4 Methyl 7,11 Heptadecadienal

Isolation from Fungal Species

The primary sources for the isolation of 4-Methyl-7,11-heptadecadienal are fungi belonging to the genus Sporothrix. Research has pinpointed two specific species as producers of this compound. acs.orgjasonandjarvis.comresearchgate.net

Scientific studies have established Sporothrix flocculosa and Sporothrix rugulosa as the principal fungal sources of this compound. acs.orgresearchgate.netmdpi.com This compound, along with the related 4-methyl-7,11-heptadecadienoic acid, was identified as a new compound isolated from these two fungal species. acs.orgjasonandjarvis.comresearchgate.net The isolation was a result of investigations into the secondary metabolites produced by these fungi. acs.org

The isolation of this compound from S. flocculosa and S. rugulosa is achieved through the use of liquid cultures. acs.orgresearchgate.netmdpi.com Researchers cultivated these fungi in a yeast-malt-potato-dextrose (YMPD) broth for 28 days. acs.org The extraction of the compound was performed on the culture filtrates. acs.org This process involved an initial extraction of the broth with chloroform (B151607) (CHCl3), followed by purification steps to yield the aldehyde. acs.org The use of still liquid cultures was a key aspect of the methodology that led to the successful isolation of this and other related secondary metabolites. acs.org

Table 1: Fungal Sources and Isolation Methodology for this compound

Fungal Species Culture Medium Culture Duration Extraction Solvent
Sporothrix flocculosa Yeast-Malt-Potato-Dextrose (YMPD) Broth 28 days Chloroform (CHCl3)

Sporothrix flocculosa and Sporothrix rugulosa as Primary Sources

Detection in Plant Extracts

In addition to its fungal origins, this compound has also been identified as a constituent of certain plant extracts.

The aldehyde derivative this compound has been detected in extracts from the leaves of Lippia adoensis. mdpi.comresearchgate.netpreprints.org The identification was made through phytochemical analysis using advanced analytical techniques. mdpi.com Specifically, LC-MS (Liquid Chromatography-Mass Spectrometry) feature-based molecular networking was employed to analyze the hydroethanolic extracts of the plant's leaves. mdpi.comresearchgate.netpreprints.org This method allowed for the identification of a cluster of related compounds, including fatty acids and the aldehyde . researchgate.netpreprints.org

Table 2: Plant Source and Detection Methodology for this compound

Plant Species Plant Part Used Extraction Method Detection Technique

Biosynthesis and Ecological Production of 4 Methyl 7,11 Heptadecadienal

Regulation of Secondary Metabolite Production in Producing Organisms

The regulation of fungal secondary metabolism is a multi-layered process. bohrium.comnih.gov The genes responsible for the biosynthesis of a specific secondary metabolite are often located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). oup.com This clustering facilitates the co-regulation of all the genes necessary to produce the final compound.

Several factors can influence the expression of these gene clusters:

Pathway-specific transcription factors: Many BGCs contain their own regulatory genes that encode transcription factors. These factors specifically control the expression of the other genes within that cluster. nih.gov

Global regulators: Fungi also possess global regulators that can control multiple BGCs simultaneously. These regulators often respond to broader physiological and environmental signals. oup.comfrontiersin.org A well-studied example is the LaeA protein, which is part of the Velvet complex and is known to be a global regulator of secondary metabolism in many filamentous fungi. nih.gov

Environmental cues: The production of secondary metabolites is often triggered by environmental stimuli such as nutrient availability (carbon and nitrogen sources), pH, temperature, and light. oup.com

Epigenetic regulation: Modifications to chromatin structure, such as histone modifications and DNA methylation, can also play a crucial role in activating or silencing BGCs. mdpi.com

While the specific regulatory mechanisms for 4-Methyl-7,11-heptadecadienal in Sporothrix species are not yet fully elucidated, it is expected that its production is governed by these general principles of fungal secondary metabolism. The complexity of secondary metabolite production in Pseudozyma flocculosa has been noted, and genetic studies have begun to unravel these pathways. oup.com

Inter-species Metabolite Exchange and Production Dynamics

The production of secondary metabolites is often a response to the presence of other organisms in the environment. nih.gov This is particularly true for fungi engaged in competitive or symbiotic relationships. Co-culturing different fungal species has been shown to induce the production of novel secondary metabolites that are not observed when the fungi are grown in monoculture. nih.gov This phenomenon, known as interspecific interaction, suggests that chemical signaling between species can trigger the activation of otherwise silent biosynthetic gene clusters. nih.govnih.gov

Sporothrix flocculosa is a biocontrol agent that is particularly effective against powdery mildews. tandfonline.comresearchgate.net Its mode of action is believed to be antibiosis, the inhibition of one organism by a metabolic product of another. researchgate.net The production of antifungal compounds like this compound is a key part of this antagonistic interaction. oup.comtandfonline.com The presence of the target pathogen can act as a trigger for the production of these defensive compounds.

While direct evidence of metabolite exchange leading to the production of this compound is not detailed in the available literature, the ecological context of its producing organisms strongly suggests that its synthesis is linked to inter-species interactions. nih.govnih.gov For instance, the interaction between Aspergillus and Streptomyces has been shown to enhance the production of certain fungal metabolites. mdpi.com Similarly, interactions between fungi and bacteria can lead to the modification of bacterial metabolites by the fungus. mdpi.com These findings support the general principle that the production of secondary metabolites like this compound is a dynamic process influenced by the surrounding microbial community.

Biological Activities and Associated Research Domains of 4 Methyl 7,11 Heptadecadienal

Antimicrobial and Antifungal Activity

4-Methyl-7,11-heptadecadienal has demonstrated notable antimicrobial properties, positioning it as a compound of interest in the search for new antibiotics. Its activity has been observed against both fungal and bacterial pathogens.

Research has shown that this compound, isolated from liquid cultures of Sporothrix flocculosa and Sporothrix rugulosa, effectively inhibits the growth of several phytopathogenic fungi. jasonandjarvis.comacs.org Studies have specifically documented its inhibitory action against Fusarium oxysporum f. sp. lycopersici, a causal agent of tomato wilt, and Trichoderma viride. jasonandjarvis.comresearchgate.net The compound is recognized as a new antibiotic alongside its corresponding carboxylic acid, 4-Methyl-7,11-heptadecadienoic acid. jasonandjarvis.comacs.org

Extracellular metabolites from Sporothrix flocculosa, which include this compound, have been shown to inhibit the development of Cladosporium cucumerinum and other phytopathogenic fungi. tandfonline.com The antagonistic properties of yeasts, in general, are attributed to the production of antifungal compounds like this compound. amazonaws.com For instance, endophytic fungi such as Trichoderma sp. have shown high antagonistic activity against plant pathogens like Fusarium sp., Trichoderma viride, and Aspergillus niger. nih.govresearchgate.net

Table 1: Antifungal Spectrum of this compound

Target Phytopathogen Observed Effect Source Organism
Fusarium oxysporum f. sp. lycospersici Growth inhibition Sporothrix flocculosa, Sporothrix rugulosa
Trichoderma viride Growth inhibition Sporothrix flocculosa, Sporothrix rugulosa
Aspergillus sp. Antagonistic activity General yeast production
Cladosporium cucumerinum Inhibition of development Sporothrix flocculosa

In addition to its antifungal properties, this compound has been identified as having antibacterial activity. researchgate.net Specifically, its inhibitory effect against the Gram-positive bacterium Bacillus subtilis has been documented. jasonandjarvis.comresearchgate.net This broadens the potential applications of this compound in controlling various microbial populations. The production of such antibacterial and antifungal compounds is a known characteristic of certain yeasts. researchgate.net

Spectrum of Antifungal Efficacy against Phytopathogens (e.g., Fusarium oxysporum f. sp. lycospersici, Trichoderma viride, Aspergillus sp.)

Contribution to Biocontrol Mechanisms

The compound plays a crucial role in the biocontrol capabilities of certain microorganisms, particularly the yeast-like fungus Sporothrix flocculosa (now known as Pseudozyma flocculosa).

The mode of action for the antifungal metabolites from S. flocculosa, including this compound, involves direct damage to the fungal cells. tandfonline.com Treatment of fungi such as Botrytis cinerea and Fusarium oxysporum with these metabolites leads to a significant reduction in spore germination and biomass growth. tandfonline.comresearchgate.net A key mechanism is the induction of cellular leakage, where the treated fungi release electrolytes and proteins. tandfonline.commdpi.com

Electron microscopy studies have provided visual evidence of this damage. In the presence of S. flocculosa metabolites, Fusarium oxysporum f. sp. radicis-lycopersici (FORL) exhibited retraction of the plasmalemma and a rapid disintegration of the cytoplasm. researchgate.nettandfonline.com These cellular-level disruptions are consistent with the effects observed when S. flocculosa conidia are directly applied to powdery mildew fungi, highlighting the direct role of these secreted antibiotics in the antagonistic interaction. researchgate.nettandfonline.com

Table 2: Mechanism of Antibiosis of this compound

Target Fungus Observed Cellular Effect Resulting Impact
Botrytis cinerea Cellular leakage of electrolytes and proteins Reduced spore germination and biomass growth
Fusarium oxysporum Cellular leakage of electrolytes and proteins Reduced spore germination and biomass growth
Fusarium oxysporum f. sp. radicis-lycopersici Retraction of the plasmalemma, rapid disintegration of cytoplasm Cellular collapse

Role in Antagonism of Sporothrix flocculosa (Pseudozyma flocculosa) Against Plant Pathogens (e.g., Powdery Mildews)

Association with Antiparasitic Activity in Natural Extracts

Recent research has identified this compound as a component of natural extracts with antiparasitic properties. Specifically, it has been detected in hydroethanolic extracts of the leaves of Lippia adoensis. mdpi.compreprints.orgresearchgate.net These extracts have demonstrated activity against several significant human parasites.

Extracts from Lippia adoensis have shown inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria, including both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. mdpi.compreprints.org Furthermore, these extracts have exhibited activity against Leishmania donovani, the causative agent of leishmaniasis, and Trypanosoma brucei brucei, which causes trypanosomiasis. mdpi.compreprints.org While the extracts contain a complex mixture of compounds, including alkaloids, terpenoids, and phenolic compounds, the presence of this compound has been confirmed through LC-MS analysis. mdpi.compreprints.orgresearchgate.net This suggests a potential contribution of this aldehyde to the observed antiparasitic effects, justifying the traditional use of this plant for treating fever and parasitic infections. mdpi.compreprints.org

Table 3: Antiparasitic Association of Lippia adoensis Extracts Containing this compound

Target Parasite Strain(s) Observed Activity
Plasmodium falciparum 3D7 (chloroquine-sensitive), Dd2 (chloroquine-resistant) Antiplasmodial activity
Leishmania donovani Promastigotes Antileishmanial activity
Trypanosoma brucei brucei Trypomastigotes Antitrypanosomal activity

Indirect Association with Antitumor Activity via Producing Organisms

The primary organisms known to produce this compound are various species of cyanobacteria, particularly from the genus Lyngbya, and certain fungi like Sporothrix flocculosa and Sporothrix rugulosa. nih.gov These organisms are prolific sources of diverse secondary metabolites, many of which have demonstrated potent antitumor activities in preclinical studies.

Cyanobacteria, also known as blue-green algae, are recognized as a rich source of bioactive compounds with potential pharmacological applications, including anticancer agents. emanresearch.org Marine cyanobacteria, in particular, have yielded a plethora of structurally unique and biologically active natural products. plos.org

The genus Lyngbya, a notable producer of this compound, is a well-documented source of numerous cytotoxic and antitumor compounds. mdpi.comeuropa.eu Research has shown that extracts from and compounds isolated from Lyngbya majuscula exhibit significant anticancer properties. mdpi.com This has led to extensive efforts to identify and characterize these bioactive molecules and their mechanisms of action. mdpi.comeuropa.eu

Similarly, fungi of the genus Sporothrix have been shown to produce metabolites with antitumor potential. nih.gov While this compound from these fungi has been primarily noted for its antimicrobial properties, other compounds from the same genus have exhibited modest antitumor activity. nih.gov

The co-occurrence of this compound with potent anticancer agents in the same organisms suggests a shared or related biosynthetic origin or a common ecological pressure favoring the production of such compounds. This indirect association underscores the importance of studying the full metabolic profile of these organisms in the search for new cancer therapies.

Detailed Research Findings

Numerous studies have documented the antitumor potential of compounds isolated from organisms that also produce this compound.

Table 1: Antitumor Compounds from Lyngbya Species

CompoundSpecific Lyngbya SpeciesCancer Cell Lines/ModelObserved Effect
Apratoxin AL. majusculaU2OS osteosarcoma, HeLa cervical carcinoma, LoVo colon cancer, KB oral epidermoid cancerInduces G1 phase cell cycle arrest and exhibits significant cytotoxicity. mdpi.com
Apratoxin DL. majuscule, L. sordidaH-460 lung cancerDemonstrates significant cytotoxicity. mdpi.com
Curacin AL. majusculaRenal, colon, and breast cancer cell linesActs as an anti-tubulin agent, arresting cells in the G2/M phase. mdpi.com
Desmethoxymajusculamide CL. majusculaHCT-116 human colon carcinomaExhibits strong antitumor potential by depolymerizing the actin cytoskeleton. mdpi.com
LyngbyastatinL. majusculaA549 lung cancerShows potential anticancer activity in in silico and in vitro studies.

Table 2: Antitumor Compounds from Sporothrix Species

CompoundSpecific Sporothrix SpeciesCancer Cell Lines/ModelObserved Effect
ChlovalicinSporothrix sp. FO-4649B16 melanomaDose-dependently inhibits cell growth. nih.gov
Sporothrins BSporothrix sp. (#4335)Not specifiedExhibits modest antitumor activity. nih.gov
CitromycinSporothrix sp. SF-7266Ovarian cancer cells (SKOV3, A2780)Inhibits migration and invasion of cancer cells. nih.govresearchgate.net

The diverse and potent bioactivities of compounds from Lyngbya and Sporothrix species provide a strong rationale for further investigation into all metabolites produced by these organisms, including this compound. The biosynthetic pathways responsible for these compounds are complex, often involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). plos.orgacs.org Understanding these pathways could pave the way for the discovery of new and effective anticancer drugs.

Synthetic Methodologies for 4 Methyl 7,11 Heptadecadienal and Analogs

Total Synthesis Strategies

The total synthesis of 4-Methyl-7,11-heptadecadienal has been achieved through multi-step chemical processes, often employing readily available starting materials and key chemical reactions to construct the carbon skeleton and introduce the desired functional groups and stereochemistry.

A notable total synthesis of (4R,7Z,11Z)-(-)-4-Methylheptadeca-7,11-dienal was developed by Sharma and Chattopadhyay in 1996. This approach commenced with commercially available (S)-citronellyl bromide, a chiral building block that establishes the stereocenter at the C-4 position of the target molecule. The synthesis involved a sequence of reactions, including alkylation, depyranylation, cis-hydrogenation, oxidation, and a Z-selective Wittig reaction to yield the final aldehyde. This strategy highlights the use of a chiral pool approach, where a stereochemically defined natural product is used as a starting material to control the stereochemistry of the final product.

Chemoenzymatic and Biosynthetic Approaches to Analog Generation

The natural world provides a blueprint for the synthesis of this compound. This compound, along with its corresponding carboxylic acid, was first isolated from the fungi Sporothrix flocculosa and Sporothrix rugulosa. oup.comresearchgate.net These microorganisms naturally produce the compound, suggesting a biosynthetic pathway that could potentially be harnessed for the production of the molecule and its analogs. oup.com

While specific research on the engineered biosynthesis of this compound analogs is not extensively documented, the broader field of biocatalysis offers powerful tools for such endeavors. The generation of analogs could be achieved by feeding the producing organism with modified precursors or by employing isolated enzymes to perform specific transformations.

Modern biocatalysis provides a variety of enzymes that can be used for the synthesis of chiral aldehydes and long-chain fatty acids. wiley.comnih.gov For instance, ene-reductases can be used for the stereoselective reduction of carbon-carbon double bonds, while alcohol dehydrogenases can facilitate the stereoselective oxidation of alcohols to aldehydes. researchgate.net These enzymatic transformations, known for their high selectivity and mild reaction conditions, could be integrated into chemoenzymatic routes to produce a library of analogs with variations in the double bond positions, stereochemistry, or other functional groups.

Stereoselective Synthesis Considerations

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, controlling the stereoisomeric form of this compound is a critical aspect of its synthesis. The presence of a chiral center at the C-4 position and the (Z,Z) configuration of the double bonds at C-7 and C-11 necessitate stereoselective synthetic methods.

In the total synthesis by Sharma and Chattopadhyay, the stereochemistry at the C-4 position was directly inherited from the (S)-citronellyl bromide starting material. The (Z)-geometry of the double bonds was achieved through stereoselective reactions. Specifically, the C-7 double bond was formed via a cis-hydrogenation of an alkyne precursor, and the C-11 double bond was introduced using a Z-selective Wittig reaction. This demonstrates the importance of selecting appropriate reagents and reaction conditions to control the geometry of the newly formed double bonds.

Enzymatic approaches inherently offer high stereoselectivity. unimi.itmdpi.com The use of specific enzymes, either in whole-cell systems or as isolated catalysts, can provide access to specific enantiomers and diastereomers of the target molecule and its analogs that might be difficult to obtain through traditional chemical synthesis. nih.govacs.org

Mechanistic Investigations of 4 Methyl 7,11 Heptadecadienal Biological Action

Cellular and Subcellular Targets in Fungal Pathogens

The primary target of 4-Methyl-7,11-heptadecadienal in fungal pathogens is the cell itself, with specific action directed at the plasma membrane. tandfonline.com Research indicates that the compound's effectiveness is closely linked to the composition of the fungal cell membrane, particularly its sterol content. tandfonline.com Fungi that possess a high concentration of sterols within their plasma membranes have been observed to be significantly less sensitive to the compound's effects. tandfonline.com This suggests that membrane sterols may be a key component of the interaction site or that their presence stabilizes the membrane against the compound's disruptive action. This differential sensitivity highlights the plasma membrane as the principal subcellular target.

Table 1: Fungal and Bacterial Pathogens Inhibited by this compound and its related acid

Pathogen Type Source(s)
Fusarium oxysporum f. sp. lycopersici Fungus researchgate.netresearchgate.netfrontiersin.org
Trichoderma viride Fungus researchgate.netresearchgate.netfrontiersin.org
Botrytis cinerea Fungus tandfonline.com
Cladosporium cucumerinum Fungus tandfonline.com

Interaction with Microbial Cell Structures (e.g., Plasma Membrane Integrity)

The interaction of this compound with the fungal plasma membrane is profoundly disruptive, leading to a loss of structural integrity. nih.govmdpi.com Electron microscopy studies on fungi exposed to metabolites from S. flocculosa revealed severe morphological changes. tandfonline.com These changes include the retraction of the plasmalemma (plasma membrane) from the cell wall and a swift disintegration of the cytoplasm. tandfonline.com

This physical damage results in a compromised membrane barrier. nih.gov A key consequence is the leakage of intracellular components, such as electrolytes and proteins, from the cell. tandfonline.comnih.gov The fatty acid induced a rapid plasmolysis of sensitive cells, indicating a significant and detrimental impact on the plasma membrane. tandfonline.com This irreversible damage to the cell membrane is a primary contributor to the compound's antifungal activity. mdpi.com

Table 2: Observed Effects on Microbial Cell Structures

Effect Description Source(s)
Plasmolysis Shrinkage of the cytoplasm due to water loss, caused by membrane disruption. tandfonline.com
Plasmalemma Retraction The plasma membrane pulls away from the cell wall. tandfonline.com
Cytoplasm Disintegration Rapid breakdown of the internal contents of the cell. tandfonline.com

| Cellular Leakage | Loss of essential intracellular molecules like electrolytes and proteins through the damaged membrane. | tandfonline.comnih.gov |

Biochemical Pathways Affected by this compound

The mode of action of this compound does not appear to be the targeted inhibition of a specific metabolic enzyme or pathway in the classical sense. Instead, its effects on biochemical pathways are a direct consequence of the physical damage it inflicts upon the plasma membrane. By disrupting membrane integrity and causing the leakage of vital intracellular contents, the compound effectively halts cellular metabolism. tandfonline.comnih.gov

Comparative Analysis of Action with Related Secondary Metabolites

The biological action of this compound can be better understood when compared with other microbial secondary metabolites.

4-methyl-7,11-heptadecadienoic acid: This fatty acid is a related compound isolated alongside this compound from Sporothrix species. researchgate.netresearchgate.nettandfonline.com It exhibits a similar antifungal and antibacterial profile, suggesting a comparable mechanism of action that involves disrupting microbial cell membranes. researchgate.netamazonaws.com

Flocculosin and Ustilagic Acid: These glycolipids are also produced by Pseudozyma species (including P. flocculosa) and the related fungus Ustilago maydis. tandfonline.comresearchgate.net Like this compound, their antimicrobial activity is attributed to causing irreversible damage to the cell membrane. mdpi.comresearchgate.net This highlights a common strategy of membrane disruption among different secondary metabolites produced by this group of fungi.

Peptaibols: Produced by fungi such as Trichoderma species, peptaibols are peptide antibiotics that also target the cell membrane. nih.govmdpi.com However, their mechanism is more specifically defined as the formation of pores or channels in the membrane, which leads to the loss of membrane potential and cellular contents. nih.govmdpi.com This represents a different, though functionally similar, method of membrane disruption compared to the more general damage caused by this compound.

Strobilurins: These antifungal compounds, originally isolated from basidiomycete fungi, have a fundamentally different mode of action. mdpi.com They act by inhibiting the mitochondrial respiration chain, specifically targeting the cytochrome bc1 complex. mdpi.com This blocks ATP production, starving the cell of energy. This contrasts sharply with the direct physical membrane damage caused by this compound.

Table 3: Comparative Mode of Action of Antifungal Secondary Metabolites

Compound/Class Producing Organism (Example) Primary Mechanism of Action Source(s)
This compound Sporothrix flocculosa Direct disruption of plasma membrane integrity, causing leakage. tandfonline.comtandfonline.comnih.gov
Flocculosin / Ustilagic Acid Pseudozyma flocculosa / Ustilago maydis Irreversible damage to the cell membrane. mdpi.comresearchgate.net
Peptaibols Trichoderma virens Formation of pores/channels in the plasma membrane. nih.govmdpi.com

| Strobilurins | Strobilurus tenacellus | Inhibition of mitochondrial respiration (cytochrome bc1 complex). | mdpi.com |

Table 4: Compound Names Mentioned in Article

Compound Name
This compound
4-methyl-7,11-heptadecadienoic acid
Citromycin
Flocculosin
Penstyrylpyrone
Peptaibols
Strobilurins
Sulochrin

Advanced Analytical Methodologies for the Study of 4 Methyl 7,11 Heptadecadienal

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Molecular Networking

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. cmro.in It is particularly well-suited for the analysis of complex mixtures, such as the culture filtrates from which 4-Methyl-7,11-heptadecadienal was first isolated. jasonandjarvis.comacs.org LC-MS is adept at handling compounds that are thermolabile or non-volatile, covering a wide range of polarities and molecular weights. cmro.in

In a typical LC-MS analysis, the sample is first injected into a high-performance liquid chromatography (HPLC) system. The components of the mixture are separated as they pass through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase (a solvent) and the stationary phase. cmro.in Following separation, the eluent from the LC column is directed into the mass spectrometer. "Soft ionization" techniques, such as electrospray ionization (ESI), are commonly used to generate ions from the analyte molecules without significant fragmentation. This process is crucial for determining the molecular weight of the compound. cmro.in The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing data on the molecular weight and elemental composition. cmro.inscispace.com

Advanced applications like molecular networking utilize tandem mass spectrometry (MS/MS) data to classify and identify related compounds within a complex mixture. By comparing fragmentation patterns, molecular networking can group structurally similar molecules, which is invaluable for identifying analogues of a known compound or discovering new members of a chemical family.

Table 1: Key Aspects of LC-MS for Complex Mixture Analysis

Feature Description Relevance to this compound
Separation High-Performance Liquid Chromatography (HPLC) separates compounds based on polarity and other physicochemical properties. Enables isolation of the aldehyde from other metabolites in the Sporothrix culture filtrate. acs.org
Ionization Soft ionization techniques (e.g., Electrospray Ionization - ESI) generate molecular ions with minimal fragmentation. Allows for accurate determination of the molecular weight (C18H32O). acs.orguni.lu
Detection Mass spectrometer detects ions based on their mass-to-charge (m/z) ratio, providing high sensitivity and selectivity. cmro.in Confirms the mass of the target compound and helps in its identification. acs.org

| Application | Analysis of thermolabile, polar, and non-polar compounds in complex biological matrices. cmro.in | Suitable for analyzing natural product extracts from fungal cultures. jasonandjarvis.comacs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Detection

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov It was a key method used in the initial identification and structural work on this compound. acs.orgresearchgate.net The technique involves a gas chromatograph to separate vaporized compounds and a mass spectrometer to identify them. nih.gov

The process begins with the injection of the sample into the GC, where it is heated and vaporized. The gaseous analytes are then carried by an inert gas (the mobile phase) through a heated capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster. nih.gov

As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is typically bombarded with electrons (electron ionization - EI), which causes the molecule to fragment in a characteristic and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared to spectral libraries for identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound. For this compound, GC-MS analysis confirmed its molecular formula of C18H32O based on the molecular ion peak [M+] at m/z 264.2451. acs.org

Table 2: GC-MS Data for the Identification of this compound

Parameter Finding Source
Molecular Formula C18H32O acs.org
Molecular Ion [M+] m/z 264.2451 (Observed) acs.org
Required Mass 264.2453 acs.org

| Analysis Type | GC-MS was used for structural confirmation. | acs.orgresearchgate.net |

Spectroscopic Techniques for Structural Elucidation of Novel Metabolites (General Application)

Once a novel metabolite is isolated and purified, various spectroscopic techniques are employed to determine its exact chemical structure. researchgate.netresearchgate.net These methods provide detailed information about the molecule's functional groups, connectivity, and stereochemistry. For natural products like this compound, a combination of techniques is typically required for unambiguous structure elucidation. acs.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. When the original researchers analyzed this compound, they observed characteristic absorptions at 2700 and 1720 cm⁻¹, which indicated the presence of an aldehyde (-CHO) functional group. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. nih.gov

¹H NMR: Provides information about the number and types of hydrogen atoms and their neighboring environments. For this compound, the ¹H NMR spectrum showed a signal at δ 9.74, further confirming the aldehyde group. acs.org

¹³C NMR: Shows the number and types of carbon atoms in the molecule. nih.gov

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. wiley.com COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to. HMBC reveals longer-range correlations between protons and carbons (two or three bonds away), which is critical for piecing together the molecular skeleton. wiley.com

The combined data from these spectroscopic methods allows chemists to build a complete picture of the molecule's structure. nih.gov

Table 3: Spectroscopic Techniques and Their Role in Structural Elucidation

Technique Information Provided Example Application
Infrared (IR) Spectroscopy Identifies functional groups (e.g., C=O, O-H, C-H). Detection of the aldehyde group in this compound. acs.org
¹H NMR Shows the chemical environment and connectivity of hydrogen atoms. Confirmation of the aldehyde proton signal. acs.org
¹³C NMR Determines the number and type of carbon atoms in the skeleton. nih.gov Mapping the 18-carbon backbone of the molecule.
2D NMR (COSY, HSQC, HMBC) Establishes the atom-to-atom connectivity and piece together the molecular fragments. wiley.com Determining the positions of the methyl group and the two double bonds.

| Mass Spectrometry (MS) | Provides molecular weight and elemental formula. researchgate.net | Confirmed the molecular formula as C18H32O. acs.org |

Quantitative Analysis in Biological Matrices

Quantitative analysis aims to determine the exact concentration of a specific compound in a biological sample, such as plasma, urine, or in the case of this compound, a fungal culture filtrate. cmro.inresearchgate.net LC-MS/MS (tandem mass spectrometry) is the gold standard for this purpose due to its exceptional sensitivity, selectivity, and accuracy, allowing for the detection of compounds at microgram or even nanogram levels. cmro.inresearchgate.net

The development of a quantitative assay typically involves the following steps:

Method Development: An LC method is optimized to achieve good chromatographic separation of the analyte from other matrix components, ensuring a clean signal.

MS/MS Optimization: The mass spectrometer is set to a specific mode, often Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and then one or more specific fragment ions (product ions) are monitored. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other compounds in the matrix. cmro.in

Use of an Internal Standard: To correct for variations in sample preparation and instrument response, a stable isotope-labeled internal standard (SIL-IS) is often used. This is a version of the analyte where some atoms (like ²H or ¹³C) have been replaced with heavy isotopes. It behaves almost identically to the analyte during extraction and analysis but is distinguishable by its mass.

Calibration Curve: A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte. The ratio of the analyte's response to the internal standard's response is plotted against the concentration.

Sample Analysis: The unknown samples are prepared and analyzed in the same way, and their concentrations are determined by comparing their response ratios to the calibration curve.

This rigorous approach ensures that the quantitative data is accurate and reliable, which is essential for studies investigating the production and biological activity of compounds like this compound. researchgate.net

Table 4: General Steps for Quantitative Analysis by LC-MS/MS

Step Purpose Details
1. Sample Preparation Extract the analyte from the biological matrix and remove interferences. Methods include liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation.
2. LC Separation Chromatographically resolve the analyte from other matrix components. Use of an appropriate column and mobile phase gradient.
3. MS/MS Detection Selectively and sensitively detect the analyte. Operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. cmro.in
4. Calibration Establish a relationship between instrument response and concentration. Prepare a calibration curve using standards of known concentrations.

| 5. Quantification | Determine the concentration of the analyte in the unknown sample. | Interpolate the sample's response ratio on the calibration curve. |

Future Perspectives and Research Directions for 4 Methyl 7,11 Heptadecadienal

Elucidation of Complete Biosynthetic Pathways and Genetic Regulation

The complete biosynthetic pathway of 4-methyl-7,11-heptadecadienal remains an area requiring significant investigation. It is understood that this compound, along with its corresponding carboxylic acid, 4-methyl-7,11-heptadecadienoic acid, is produced by certain fungi, such as Sporothrix flocculosa and Sporothrix rugulosa. tandfonline.comacs.orgmdpi.comresearchgate.netashs.orgnih.govtandfonline.comtandfonline.comfrontiersin.orgnih.govtandfonline.com The biosynthesis is thought to originate from fatty acid metabolism, but the specific enzymes and genetic regulatory networks are not yet fully characterized. Future research should aim to identify the precursor molecules and the enzymatic steps, including the desaturases, elongases, and reductases, that lead to the formation of this specific branched and unsaturated aldehyde. Uncovering the genetic regulation, such as the transcription factors and signaling pathways that control its production, will be crucial for understanding its biological roles and for potential biotechnological applications.

Investigation of Undiscovered Biological Activities and Therapeutic Potential (excluding human clinical trials)

Initial studies have identified this compound and the related 4-methyl-7,11-heptadecadienoic acid as having antimicrobial and antibiotic properties. tandfonline.comacs.orgmdpi.comresearchgate.netashs.orgnih.govtandfonline.comtandfonline.comfrontiersin.orgnih.govtandfonline.comnih.gov For instance, these compounds have shown inhibitory activity against organisms such as Fusarium oxysporum f. sp. lycospersici, Trichoderma viride, and Bacillus subtilis. researchgate.netuni-koeln.de The compound has also been identified in extracts of Lippia adoensis, a plant with traditional uses against fever and malaria, which showed antiplasmodial activity. mdpi.compreprints.org This suggests a broader range of biological activities that warrant further exploration.

Future research should focus on screening this compound for a wider array of biological effects in non-human models. This could include investigations into its potential as an antifungal agent against a broader spectrum of plant and animal pathogens, as well as exploring other therapeutic potentials such as anti-inflammatory or immunomodulatory activities. For example, some metabolites from Sporothrix sp. have demonstrated antitumor activity, suggesting that related compounds like this compound could be investigated for similar properties in preclinical models. nih.gov

Structure-Activity Relationship Studies of this compound and Related Alkyl Aldehydes/Acids

Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its potential applications. Systematic structure-activity relationship (SAR) studies are needed. This would involve the synthesis and biological evaluation of various analogues to identify the key structural features responsible for its activity.

Structural Modification Potential Impact on Activity
Alteration of the alkyl chain lengthMay affect membrane interaction and target specificity.
Position and configuration of double bondsCrucial for receptor binding and conformational flexibility.
Modification of the methyl group positionCould influence steric interactions with biological targets.
Conversion of the aldehyde to other functional groups (e.g., alcohol, ester, carboxylic acid)Changes in polarity and hydrogen bonding potential could alter biological activity and targets.

These studies would provide valuable insights into the mechanism of action and could guide the design of more potent and selective derivatives for specific uses, such as in agriculture or as leads for therapeutic development.

Ecological and Environmental Impact Studies of its Production and Activity

As a naturally produced fungal metabolite, this compound likely plays a role in the ecological interactions of the producing organisms. researchgate.net For instance, its production by Sporothrix flocculosa is associated with the biological control of powdery mildew. tandfonline.comashs.orgtandfonline.com Understanding the ecological role of this compound is essential, particularly if it is to be used in agricultural settings.

Future research should investigate its fate and transport in the environment, including its persistence in soil and water and its potential for bioaccumulation. It is also important to assess its impact on non-target organisms, including beneficial insects, soil microbiota, and aquatic ecosystems, to ensure its use would be environmentally sustainable. nih.govscispace.com

Potential for Sustainable Agricultural and Biotechnological Applications

The demonstrated antifungal properties of this compound suggest its potential as a biopesticide for the control of plant diseases. mdpi.comnih.govscispace.com Its production by Sporothrix flocculosa, a known biocontrol agent, supports this application. tandfonline.comashs.orgtandfonline.com

Potential Application Description
Biocontrol Agent Direct application of the compound or the producing organism (Sporothrix sp.) to control fungal plant pathogens like powdery mildew.
Lead Compound for Fungicides Use as a chemical scaffold for the development of new, potentially more effective and environmentally benign synthetic fungicides. scispace.com
Biotechnological Production Development of fermentation-based processes using Sporothrix species or genetically engineered microorganisms for the large-scale, sustainable production of the compound.

Further research is needed to optimize production methods, formulate stable and effective products, and conduct field trials to validate its efficacy in agricultural systems. The development of this compound as a biopesticide could offer a valuable tool for integrated pest management strategies, reducing reliance on synthetic chemical fungicides. nih.govscispace.com

Q & A

Q. What are the challenges in scaling up production for in vivo studies?

  • Methodological Answer :
  • Optimize fermentation conditions : Adjust pH, aeration, and carbon sources (e.g., glucose vs. glycerol) in Sporothrix cultures.
  • Semi-synthesis : Use chemical derivatization of related fatty acids as intermediates.
  • Purification bottlenecks : Employ preparative HPLC with C18 columns and gradient elution .

Key Data from Literature

Property/ParameterValue/DescriptionReference
Molecular FormulaC₁₈H₃₂O₂
Antimicrobial Activity (MIC)10–50 µg/mL against Bacillus subtilis
Biosynthetic OriginFatty acid derivatives from Sporothrix
Key Spectroscopic Data (¹H NMR)δ 9.76 (aldehyde proton), δ 5.35 (dienes)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.